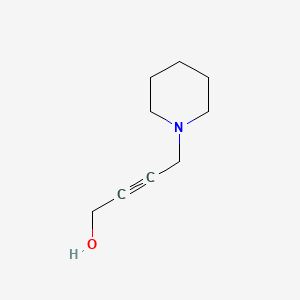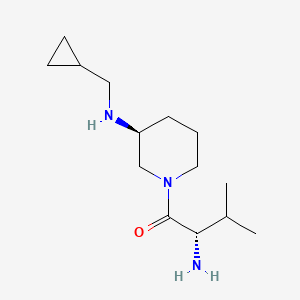
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a cyclopropylmethyl group, a piperidine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the cyclopropylmethyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step may involve nucleophilic substitution reactions where a cyclopropylmethyl halide reacts with an amine group on the piperidine ring.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Synthetic Biology: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Chemical Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-ol: Similar structure but with an alcohol group instead of a ketone.
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-amine: Similar structure but with an additional amine group.
Uniqueness
(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H27N3O |
|---|---|
Molecular Weight |
253.38 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-7-3-4-12(9-17)16-8-11-5-6-11/h10-13,16H,3-9,15H2,1-2H3/t12-,13-/m0/s1 |
InChI Key |
ZEQOKJXNJGEIRM-STQMWFEESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)NCC2CC2)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)NCC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787019.png)

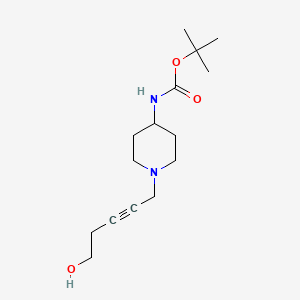
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B11787034.png)
![(6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11787039.png)

![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)
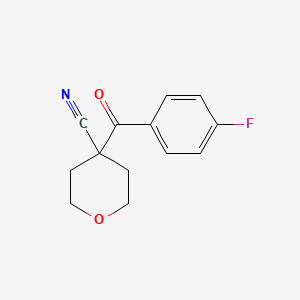
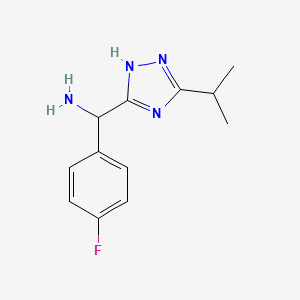
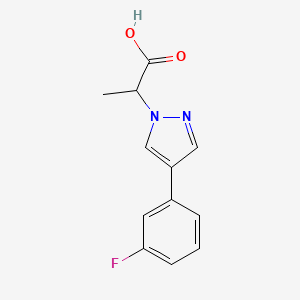

![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)
![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)
